8-Chloro-3-fluoro-1,7-naphthyridine
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Overview
Description
8-Chloro-3-fluoro-1,7-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. Naphthyridines are known for their fused pyridine ring structures, which contribute to their unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 3-fluoro-1,7-naphthyridine with a chlorinating agent under controlled conditions . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of 8-chloro-3-fluoro-1,7-naphthyridine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-3-fluoro-1,7-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The reactions are typically carried out in solvents like DMF, dichloromethane, or ethanol under controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .
Scientific Research Applications
8-Chloro-3-fluoro-1,7-naphthyridine has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 8-chloro-3-fluoro-1,7-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents play a crucial role in enhancing its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 8-chloro-3-fluoro-1,7-naphthyridine include other naphthyridine derivatives such as:
- 3-Bromo-8-chloro-1,7-naphthyridine
- 4-Chloro-6-fluoro-1,7-naphthyridine
- 1,7-Naphthyridine derivatives with various substituents .
Uniqueness
What sets this compound apart is its specific combination of chloro and fluoro substituents, which confer unique chemical properties and biological activities. This makes it a valuable compound for targeted research and potential therapeutic applications .
Properties
Molecular Formula |
C8H4ClFN2 |
---|---|
Molecular Weight |
182.58 g/mol |
IUPAC Name |
8-chloro-3-fluoro-1,7-naphthyridine |
InChI |
InChI=1S/C8H4ClFN2/c9-8-7-5(1-2-11-8)3-6(10)4-12-7/h1-4H |
InChI Key |
JLOVMHHMTDUVTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C2=NC=C(C=C21)F)Cl |
Origin of Product |
United States |
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